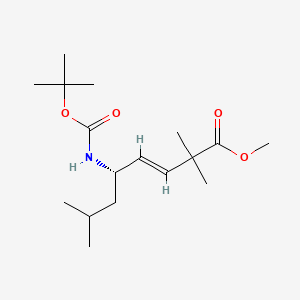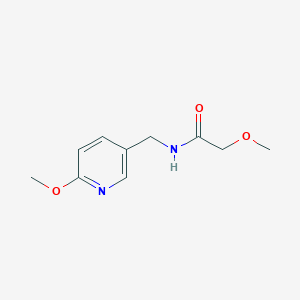
4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine is a heterocyclic compound that contains both a thiazole ring and a morpholine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is known for its biological activity, while the morpholine ring is often used to enhance the solubility and stability of compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromobenzaldehyde with thiourea to form the thiazole ring, followed by the reaction with morpholine under basic conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the thiazole ring .
Applications De Recherche Scientifique
4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent. The thiazole ring is known for its biological activity, and the morpholine ring can enhance the compound’s solubility and stability.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It has been used in molecular docking studies to understand its interaction with various biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with essential enzymes . In anticancer studies, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound is similar in structure but lacks the morpholine ring, which can affect its solubility and stability.
4-(4-Bromophenyl)-2-thiazoleacetonitrile: Another similar compound that has a nitrile group instead of the morpholine ring, which can alter its reactivity and biological activity.
Uniqueness
The presence of both the thiazole and morpholine rings in 4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine makes it unique. The thiazole ring contributes to its biological activity, while the morpholine ring enhances its solubility and stability.
Propriétés
Formule moléculaire |
C13H13BrN2OS |
|---|---|
Poids moléculaire |
325.23 g/mol |
Nom IUPAC |
4-[4-(3-bromophenyl)-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C13H13BrN2OS/c14-11-3-1-2-10(8-11)12-9-18-13(15-12)16-4-6-17-7-5-16/h1-3,8-9H,4-7H2 |
Clé InChI |
PVTGIBUTYLTIPL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=CS2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


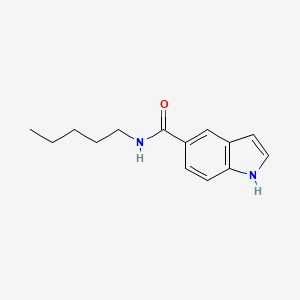
![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
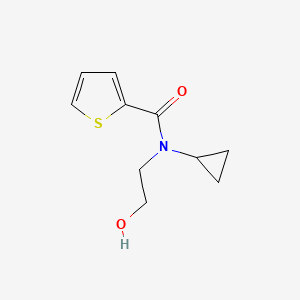
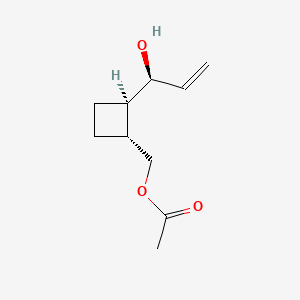
![2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)
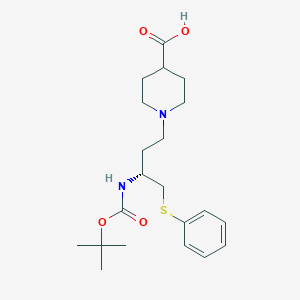
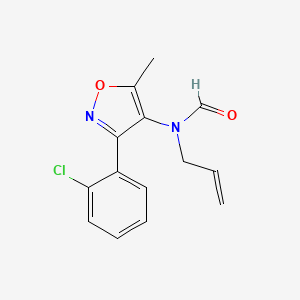
![Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B14910530.png)

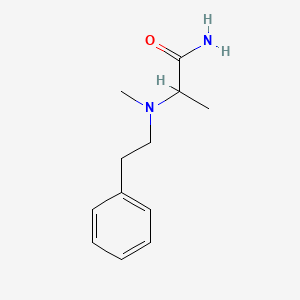
![Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)
